N-(4-chlorobenzyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide
CAS No.: 1261018-38-5
Cat. No.: VC6947288
Molecular Formula: C21H16Cl2N4O2
Molecular Weight: 427.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261018-38-5 |
|---|---|
| Molecular Formula | C21H16Cl2N4O2 |
| Molecular Weight | 427.29 |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
| Standard InChI | InChI=1S/C21H16Cl2N4O2/c22-16-8-6-14(7-9-16)12-24-19(28)13-27-10-2-5-18(27)21-25-20(26-29-21)15-3-1-4-17(23)11-15/h1-11H,12-13H2,(H,24,28) |
| Standard InChI Key | LHDSWIYVCZNUHX-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CC=CN3CC(=O)NCC4=CC=C(C=C4)Cl |
Introduction
Structural Features
This compound is characterized by the following structural components:
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N-(4-chlorobenzyl): A benzyl group substituted with a chlorine atom at the para position.
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1H-pyrrole: A five-membered aromatic heterocyclic ring containing one nitrogen atom.
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3-(3-chlorophenyl)-1,2,4-oxadiazole: A fused heterocyclic system with an oxadiazole ring substituted by a 3-chlorophenyl group.
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Acetamide: The terminal functional group containing a carbonyl group bonded to an amine.
These features suggest a highly conjugated system with potential bioactivity due to the presence of electron-donating and electron-withdrawing groups.
Synthesis Pathway
While specific synthesis methods for this compound are not directly available in the provided sources, its construction likely involves:
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Formation of the 1,2,4-oxadiazole ring, typically achieved through cyclization reactions involving amidoximes and carboxylic acids or derivatives.
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Introduction of the pyrrole ring, potentially via Paal-Knorr synthesis or similar methods.
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Nucleophilic substitution reactions to attach the 4-chlorobenzyl group.
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Acetylation to form the acetamide moiety.
Each step would require precise control of reaction conditions to ensure selectivity and yield.
Potential Applications
Compounds with similar structures have been explored for various biological and pharmacological applications:
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Antimicrobial Activity: The oxadiazole ring system is known for its antimicrobial properties against Gram-positive and Gram-negative bacteria .
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Anticancer Potential: Pyrrole derivatives are frequently studied for their cytotoxic effects on cancer cell lines .
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Anti-inflammatory Properties: Molecular docking studies suggest that such compounds might act as enzyme inhibitors (e.g., 5-lipoxygenase inhibitors) .
Given its structural complexity, this compound may exhibit multifunctional biological activities.
Table 1: Key Observations from Related Studies
These findings underline the compound's potential for further exploration in drug development.
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